molecular formula C22H24N4O2 B2397619 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034388-87-7

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2397619
M. Wt: 376.46
InChI Key: FDNSGGADBXNSHU-UHFFFAOYSA-N
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Description

There is no specific information available for the compound “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide”. However, it seems to contain a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

No specific molecular structure analysis was found for this compound. However, it appears to contain a pyrazole ring1.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibit moderate antifungal activities. For instance, some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown significant inhibition activities against phytopathogenic fungi, performing better than commercial fungicides in some cases (Wu et al., 2012).

Antimicrobial and Antitumor Activities

Pyrazolopyridine derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, with some also exhibiting antitumor properties against liver and breast cell lines (El‐Borai et al., 2013).

Glycine Transporter 1 Inhibitor

Research into similar compounds has identified potent inhibitors of Glycine Transporter 1 (GlyT1), which could have implications for neurological conditions. These inhibitors show a promising pharmacokinetics profile and the ability to increase glycine concentrations in the cerebrospinal fluid of rats, suggesting potential for therapeutic applications (Yamamoto et al., 2016).

Synthesis of Novel Compounds

The compound's framework has been utilized in synthesizing novel pyrazolopyrimidines derivatives, highlighting its versatility in creating compounds with potential anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Binding Characteristics with Bovine Serum Albumin

Further studies have explored the binding characteristics of similar pyridine derivative ligands with bovine serum albumin (BSA), shedding light on potential medicinal values. These interactions may provide insights into the bioavailability and pharmacokinetics of such compounds (Tang et al., 2011).

Safety And Hazards

No specific safety and hazard information was found for this compound.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound.


properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-13-17(7-10-23-20)14-24-21(27)22(8-11-28-12-9-22)19-5-3-2-4-6-19/h2-7,10,13,15-16H,8-9,11-12,14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNSGGADBXNSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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